1-(3-Bromo-4-methoxybenzyl)azetidine
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Overview
Description
1-(3-Bromo-4-methoxybenzyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles . This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxybenzyl)azetidine typically involves the reaction of 3-bromo-4-methoxybenzylamine with an appropriate azetidine precursor. One common method includes the use of azetidine-2-carboxylic acid derivatives under specific reaction conditions to form the desired product .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine nitrogen or the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized azetidines .
Scientific Research Applications
1-(3-Bromo-4-methoxybenzyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting or modulating the activity of enzymes and receptors . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(3-Bromo-4-methoxybenzyl)azetidine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-4-3-9(7-10(11)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBDSSHLXTFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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